molecular formula C18H19N3O2S B2561259 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1705988-97-1

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No. B2561259
M. Wt: 341.43
InChI Key: IHXDENFFZXJVAC-UHFFFAOYSA-N
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Description

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a complex organic molecule. It contains several functional groups including a furan ring, a thiazepane ring, and an imidazo[1,2-a]pyridine moiety . The imidazo[1,2-a]pyridine moiety is a heterocyclic compound that has been shown to possess a broad range of biological activity .

Scientific Research Applications

Heterocyclic Compounds and Transition Metal Complexes

  • Synthesis and Biological Evaluation : Compounds containing furan, thiazole, and imidazole rings have been synthesized and evaluated for various biological activities, including antinociceptive, anti-inflammatory, antibacterial, and antiviral properties. For example, thiazolopyrimidine derivatives exhibited significant antinociceptive and anti-inflammatory activities in preclinical models (Selvam et al., 2012), and novel benzofuran-transition metal complexes showed potent HIV inhibitory activity (Galal et al., 2010).

Catalysis and Synthesis

  • Microwave-Assisted Synthesis : Research on microwave-assisted synthesis techniques for furan derivatives demonstrates their application in creating compounds with potential anti-inflammatory and antibacterial properties efficiently (Ravula et al., 2016).

Ligand Design for Coordination Chemistry

  • Ligand Synthesis for Metal Complexes : Studies on the synthesis of ligands containing pyridinyl and imidazolyl groups for coordination to metal centers highlight their potential applications in creating novel materials with specific electronic or catalytic properties (Batten et al., 2006).

Material Science

  • Organic Emitters with Large Stokes' Shift : The development of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing large Stokes' shifts, indicates the potential of structurally related compounds for application in luminescent materials or optical devices (Volpi et al., 2017).

Drug Delivery and Formulation

  • Solution Formulation for Poorly Water-Soluble Compounds : Investigations into solution formulations to improve the bioavailability of poorly water-soluble compounds, relevant to the design and development of drug delivery systems for compounds with challenging physical properties (Burton et al., 2012).

properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13-17(21-8-3-2-6-16(21)19-13)18(22)20-9-7-15(24-12-10-20)14-5-4-11-23-14/h2-6,8,11,15H,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXDENFFZXJVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(SCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

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